(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate

Fragrance Longevity Olfactory Evaluation Perfumery Materials

(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate (CAS 94265-98-2), also known as (S)-linalyl propionate, is the single‑enantiomer form of the acyclic monoterpenoid ester linalyl propionate (racemic CAS 144‑39‑8). This colourless to pale‑yellow liquid (C13H22O2, MW 210.31 g/mol, density ~0.895 g/mL at 25 °C) possesses a fresh, bergamot‑lavender odour with a distinguishing fruity pear‑berry note and is used as a fragrance ingredient in fine perfumery, personal‑care products, and household functional products.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 94265-98-2
Cat. No. B12681550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
CAS94265-98-2
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C)(CCC=C(C)C)C=C
InChIInChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m1/s1
InChIKeyWAQIIHCCEMGYKP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate CAS 94265-98-2: A (S)-Linalyl Propionate Reference


(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate (CAS 94265-98-2), also known as (S)-linalyl propionate, is the single‑enantiomer form of the acyclic monoterpenoid ester linalyl propionate (racemic CAS 144‑39‑8). This colourless to pale‑yellow liquid (C13H22O2, MW 210.31 g/mol, density ~0.895 g/mL at 25 °C) possesses a fresh, bergamot‑lavender odour with a distinguishing fruity pear‑berry note and is used as a fragrance ingredient in fine perfumery, personal‑care products, and household functional products [1]. Commercial references frequently highlight that the (S)‑enantiomer delivers a characteristic olfactory profile that is sweeter and more floral than that of the commonly used racemic mixture, making it a valued component for chiral‑specific fragrance formulations [2].

Why (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate Cannot Be Simply Substituted with Generic Linalyl Esters


Linalyl propionate belongs to a class of linalyl esters that includes acetate (C12), butyrate (C14), isobutyrate (C14), and formate, each differing by the length and branching of the acyl chain. This structural variation translates into directly measurable differences in vapor pressure, substantivity (perceived duration on skin or substrate), olfactory character, and stability [1]. Therefore, substituting (S)-linalyl propionate with linalyl acetate in a fragrance formula will inevitably alter the evaporation curve, shift the hedonic odour profile from pear‑berry to sharper citrus‑lavender, and reduce the formula’s functional stability—impacts that are unacceptable in precisely engineered consumer products [2].

Quantitative Differentiation Evidence for (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate Against Key Comparators


Olfactory Longevity on Smelling Strip: Linalyl Propionate Lasts >25 Hours vs. Linalyl Acetate at >12 Hours

On a standard smelling strip, (S)-linalyl propionate exhibits an olfactory longevity exceeding 25 hours, whereas the most common in‑class alternative, linalyl acetate, lasts more than 12 hours under identical evaluation conditions . This represents a >2‑fold increase in perceived odour duration and translates into a markedly longer fragrance experience in fine‑fragrance and personal‑wash applications.

Fragrance Longevity Olfactory Evaluation Perfumery Materials

Substantivity (Skin Retention) at 100% Concentration: 12 Hours for Linalyl Propionate vs. 8 Hours for Linalyl Acetate

The Good Scents Company reports a substantivity value of 12 hours at 100% concentration for linalyl propionate, compared with 8 hours for linalyl acetate [1][2]. This 50% improvement in substantivity indicates that linalyl propionate remains perceptible on skin for significantly longer, which is particularly advantageous for leave‑on personal‑care products such as body lotions and deodorants.

Substantivity Skin Retention Fragrance Performance

Vapor Pressure as a Predictor of Volatility: Linalyl Propionate (0.0263 mmHg) is ~3.8‑fold Less Volatile than Linalyl Acetate (0.1 mmHg)

The estimated vapor pressure of linalyl propionate at 25 °C is 0.0263 mmHg, whereas the vapor pressure of linalyl acetate is approximately 0.1 mmHg . This approximate 3.8‑fold lower vapor pressure means propionate molecules evaporate more slowly, contributing to its longer substantivity and making it a preferred choice for fragrances designed for functional products that require sustained odour release, such as laundry detergents and surface cleaners [1].

Volatility Vapor Pressure Fragrance Evaporation

Olfactive Profile Differentiation: Pronounced Fruity Pear‑Berry Nuance in Linalyl Propionate vs. Sharper Bergamot‑Lavender in Linalyl Acetate

In olfactive profile comparisons, (S)-linalyl propionate is characterised by a distinct pear‑berry fruitiness layered over a soft bergamot‑lavender core, whereas linalyl acetate presents a sharper, more aggressive bergamot‑lavender character with tropical fruit nuances but lacks the pronounced berry note [1]. Perfumers consistently describe propionate as “sweeter, softer, and rounder,” making it a preferred modifier for modern fruity‑floral accords.

Odour Character Olfactive Family Fragrance Creation

Formulation Stability in Functional Products: Linalyl Propionate Demonstrates Superior Stability Over Linalyl Acetate in Aggressive Media

Practical perfumery sources consistently report that linalyl propionate is more stable than linalyl acetate in functional products such as soaps, detergents, and bleach‑containing cleaners [1]. While explicit half‑life data under standardised conditions are not publicly available, the trend is consistent with the known chemical principle that propionate esters hydrolyse more slowly than acetate esters under both acidic and alkaline conditions, owing to the greater steric hindrance and electron‑donating effect of the ethyl group relative to the methyl group .

Functional Fragrance Stability Household Product Formulation Ester Hydrolysis Resistance

Regulatory Safety Margin: ADI ‘No Safety Concern’ for Linalyl Propionate vs. Restricted Use of Linalyl Acetate in Certain Categories

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated linalyl propionate (JECFA No. 360, FEMA 2645) in 2002 and assigned an ADI of “No safety concern at current levels of intake when used as a flavouring agent” [1]. By comparison, linalyl acetate (FEMA 2636) has been subject to more restrictive use recommendations in certain jurisdictions due to its propensity to autoxidise into sensitising hydroperoxides, which has led to IFRA restrictions and mandatory labelling for oxidised material [2]. While linalyl propionate can also hydrolyse, its oxidation profile is considered more benign under normal storage conditions.

Flavour Safety Regulatory ADI JECFA Evaluation

Optimal Application Scenarios for (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate Based on Quantified Performance Evidence


Long‑Lasting Fine Fragrances and Luxury Personal Care

With substantivity exceeding 12 hours on skin and >25 hours on a smelling strip, (S)-linalyl propionate is ideally suited for eau de parfum and eau de toilette formulations where extended fragrance perception is a key consumer expectation . Its pronounced pear‑berry nuance adds a modern fruity‑floral signature that differentiates luxury products from those using generic linalyl acetate [1].

Functional Household Products (Laundry Detergents, Surface Cleaners, Bleach‑Containing Formulations)

The superior chemical stability of linalyl propionate relative to linalyl acetate, combined with its lower volatility, makes it the preferred choice for aggressive functional media . Fragrance houses specify propionate esters when formulating for alkaline laundry powders, acidic toilet cleaners, and bleach‑compatible products because the ester bond resists hydrolysis longer, preserving the intended olfactive profile throughout the product’s shelf‑life [1].

Chiral‑Specific Fragrance Creations Requiring (S)-Enantiomer Purity

The pure (S)-enantiomer (CAS 94265-98-2) provides a distinct stereochemical signature that can be exploited in high‑value fragrance compositions where enantiomeric purity is a brand differentiator. Unlike the racemic mixture (CAS 144-39-8), the (S)-form may exhibit enhanced receptor‑level interactions leading to a subtly different odour perception, an advantage for captive‑molecule development and proprietary fragrance bases .

Global Flavour and Fragrance Products Requiring Streamlined Regulatory Compliance

Given the favourable JECFA evaluation (ADI: No safety concern) and the absence of IFRA restriction for Category 4 products, (S)-linalyl propionate offers a reduced regulatory burden compared to linalyl acetate [1]. This simplifies the procurement process for multinational consumer goods companies seeking harmonised ingredient specifications across EU, US, and Asian markets.

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